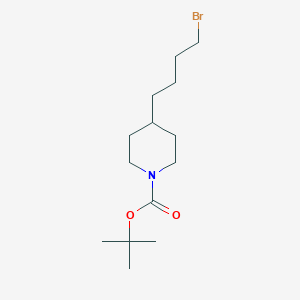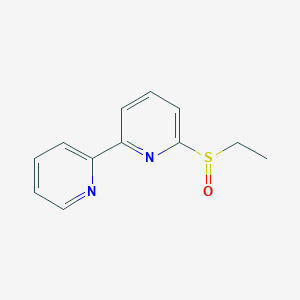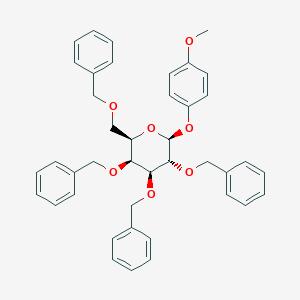
(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that belongs to the class of tetrahydropyran derivatives. It is characterized by multiple benzyloxy groups and a 4-methoxyphenoxy substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related tetrahydropyran derivatives, which can be used to infer some aspects of the target compound's characteristics.
Synthesis Analysis
The synthesis of tetrahydropyran derivatives often involves multi-step reactions that can include protection and deprotection of functional groups, as well as stereoselective formation of the tetrahydropyran ring. For example, the synthesis of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol involved a one-pot reaction with several transformations including triethylsilyl (TES) removal, alkene isomerization, intramolecular conjugate addition, and ketal formation . This suggests that the synthesis of the target compound may also involve similar complex reactions, particularly those that ensure the correct stereochemistry is achieved.
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives is often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy . These methods allow for the determination of the stereochemistry and the conformation of the tetrahydropyran ring, which are crucial for the biological activity and physical properties of the compound. The presence of multiple benzyloxy and methoxy groups in the target compound would likely contribute to its overall conformation and could affect its reactivity.
Chemical Reactions Analysis
Tetrahydropyran derivatives can participate in various chemical reactions, depending on their functional groups and substitution pattern. The presence of benzyloxy and methoxy groups suggests that the target compound could undergo reactions typical for ethers, such as cleavage under acidic conditions or reactions with strong bases. The stereochemistry of the compound would also influence its reactivity in stereoselective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyran derivatives are influenced by their molecular structure. The presence of multiple benzyloxy and methoxy groups in the target compound would likely make it relatively non-polar and could affect its solubility in organic solvents. The stereochemistry of the compound is also important, as it can impact the compound's melting point, boiling point, and optical activity. The specific physical and chemical properties of the target compound would need to be determined experimentally.
Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin . This study reviews the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, emphasizing the significance of the γ-hydroxymethyl group in the mechanism of bond cleavage. It suggests that the compound , with its complex ether and benzyloxy groups, might be relevant for studies on lignin breakdown or modification, given its structural analogy to lignin model compounds (Yokoyama, 2015).
Radical Scavengers in Cell Protection
Chromones and their derivatives as radical scavengers . The review discusses the antioxidant potential of chromone derivatives, highlighting their ability to neutralize active oxygen and prevent cell impairment. Given the presence of ether and phenoxy groups in the compound, similar antioxidative properties may be explored for related structures, offering insights into their potential in protecting against oxidative stress (Yadav et al., 2014).
Importance in Heterocyclic Compound Synthesis
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) . This review article covers the synthetic pathways employed for developing substituted pyranopyrimidine scaffolds, highlighting the role of hybrid catalysts. The complex structure of the compound might find relevance in the synthesis of novel heterocyclic compounds, given its potential as a precursor for multifaceted chemical reactions (Parmar et al., 2023).
Flavonoids: Chemistry and Health Benefits
An Up-to-Date Review on Citrus Flavonoids Chemistry and Benefits in Health and Diseases
. This review provides an overview of the chemical structures of citrus flavonoids and their benefits, suggesting potential health applications. The detailed structure of the compound suggests possible exploration within flavonoid research, particularly in understanding its bioactivity and potential health benefits (Ahmed et al., 2020).
Synthesis and Applications of Tetrahydrobenzo[b]pyrans
Recent Advances in Three-Component Cyclocondensation of Dimedone with Aldehydes and Malononitrile for Construction of Tetrahydrobenzo[b]pyrans Using Organocatalysts . This review focuses on the synthesis of tetrahydrobenzo[b]pyrans, emphasizing the importance of organocatalytic approaches. The compound's structure might serve as a key intermediate in such synthetic pathways, contributing to the development of new materials or pharmaceuticals (Kiyani, 2018).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42O7/c1-42-35-22-24-36(25-23-35)47-41-40(46-29-34-20-12-5-13-21-34)39(45-28-33-18-10-4-11-19-33)38(44-27-32-16-8-3-9-17-32)37(48-41)30-43-26-31-14-6-2-7-15-31/h2-25,37-41H,26-30H2,1H3/t37-,38+,39+,40-,41-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYYOIDTAHLOQE-WQLDJJBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

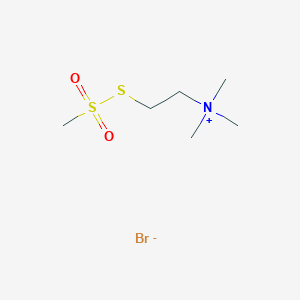
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)
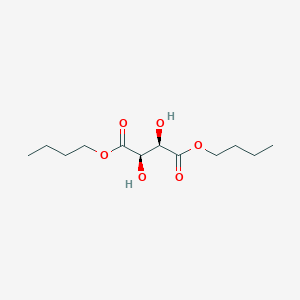
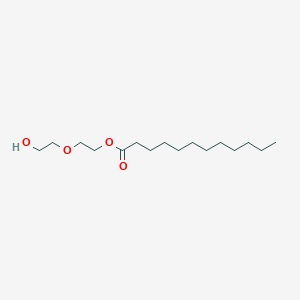
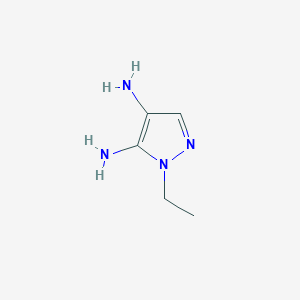
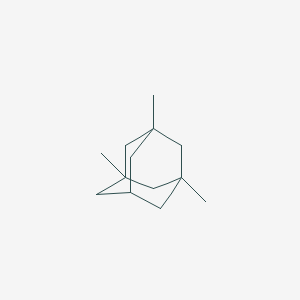
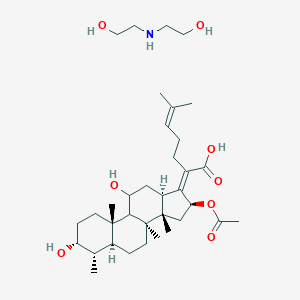
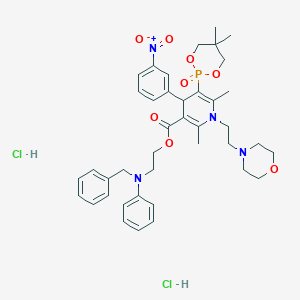
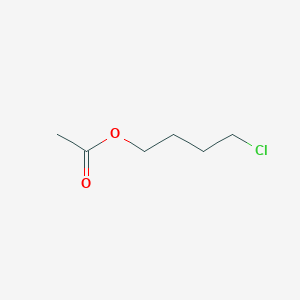
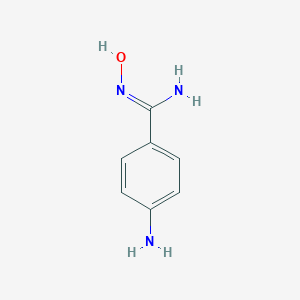
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)

